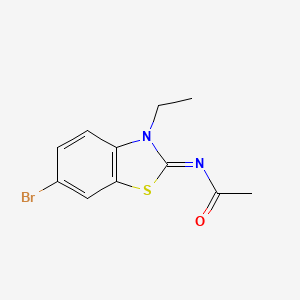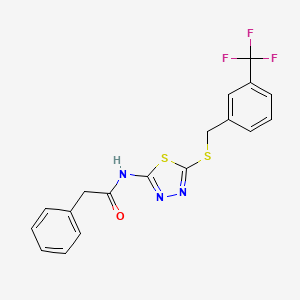![molecular formula C7H6BrN3 B2501432 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1228450-70-1](/img/structure/B2501432.png)
2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine
Overview
Description
2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is a compound with the CAS Number: 1228450-70-1 . It is a white solid with a molecular weight of 212.05 . The IUPAC name for this compound is 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine .
Synthesis Analysis
Pyrrolopyrazine derivatives, including 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine includes a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C7H6BrN3/c1-4-2-9-7-6(4)11-5(8)3-10-7/h2-3H,1H3, (H,9,10) .Chemical Reactions Analysis
While specific chemical reactions involving 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine are not clearly recognized, pyrrolopyrazine derivatives have been known to exhibit various biological activities .Physical And Chemical Properties Analysis
2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is a white solid . It should be stored at temperatures between 0-8°C .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Targeted Kinase Inhibition : Pyrrolo[2,3-b]pyrazine derivatives, including 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine, have shown promise as kinase inhibitors. Researchers have explored their potential in inhibiting kinases involved in cancer, inflammation, and other diseases .
- FGFR (Fibroblast Growth Factor Receptor) Inhibition : A study revealed that certain substitutions on the imidazole ring of this compound led to potent FGFR inhibition. These derivatives could be valuable in cancer therapy, particularly for FGFR-driven tumors .
Materials Science and Organic Electronics
- Organic Semiconductors : Pyrrolopyrazine derivatives exhibit interesting electronic properties. Researchers have investigated their use as organic semiconductors in thin-film transistors, solar cells, and light-emitting diodes (LEDs). Their π-conjugated structure makes them attractive for optoelectronic applications .
Agriculture and Pest Control
- Pesticide Development : Pyrrolo[2,3-b]pyrazine derivatives have been explored for their insecticidal and fungicidal properties. Researchers aim to develop environmentally friendly pesticides based on these compounds to combat pests and protect crops .
Chemical Biology and Probes
- Chemical Probes : Scientists use pyrrolopyrazine derivatives as chemical probes to study biological processes. These compounds can selectively interact with specific proteins, enabling researchers to investigate cellular pathways and validate drug targets .
Pharmacology and Toxicology
- Metabolism Studies : Researchers have employed 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine as a probe in metabolism studies. Understanding its metabolic fate helps predict potential drug interactions and toxicity profiles .
Materials Chemistry and Surface Modification
- Surface Functionalization : Pyrrolopyrazine derivatives can be functionalized and immobilized on surfaces. Researchers explore their use in biosensors, drug delivery systems, and other surface-based applications .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a subfamily of receptor tyrosine kinases, which are aberrant in various types of cancers and considered promising targets for cancer treatment .
Mode of Action
The compound interacts with its target, FGFR, by forming an essential hydrogen bond with the FGFR hinge using the nitrogen atom in the pyrazine ring . It also uses imidazole stacking with the residue Phe489 . This interaction results in the inhibition of FGFR, thereby disrupting the signaling pathways it regulates.
Biochemical Pathways
The inhibition of FGFR by 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine affects various biochemical pathways. FGFR is involved in multiple cellular processes, including cell growth, differentiation, and angiogenesis. By inhibiting FGFR, the compound can disrupt these processes, potentially leading to the suppression of tumor growth .
Pharmacokinetics
The compound’s molecular weight (25606) and LogP (259) suggest that it may have favorable pharmacokinetic properties .
Result of Action
The result of the action of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is the inhibition of FGFR, leading to the disruption of the cellular processes it regulates . This can result in the suppression of tumor growth, making the compound a potential candidate for cancer treatment .
Action Environment
The action of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . It is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .
properties
IUPAC Name |
2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-9-7-6(4)11-5(8)3-10-7/h2-3H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCAOGCFPKJZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=C(N=C12)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501350.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2501352.png)
![(E)-3-(2-methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-propenamide](/img/structure/B2501353.png)

![N-[2-(4-bromophenoxy)ethyl]acetamide](/img/structure/B2501355.png)

![5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2501359.png)

![N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![3-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2501366.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2501367.png)
![2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2501371.png)